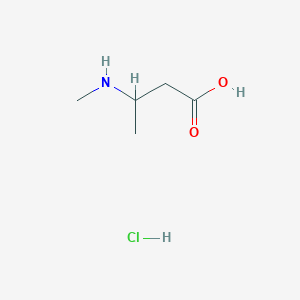
Etilefrine
Overview
Description
Etilefrine is an adrenergic agonist primarily of α1 and β1 receptors . It is used as an anti-hypotensive and has been used as a vasoconstrictor agent . It appears to interact with beta-1 and some alpha-adrenergic receptors .
Synthesis Analysis
This compound can be synthesized from cardanol, which is derived from cashew nut shell liquid . The key intermediate for the synthesis of this compound is 3-Vinylphenol, which is synthesized from cardanol by ethenolysis to 3-non-8-enylphenol followed by isomerising ethenolysis .Molecular Structure Analysis
The molecular formula of this compound is C10H15NO2 . Its molecular weight is 181.2316 . The IUPAC name for this compound is 3-[2-(ethylamino)-1-hydroxyethyl]phenol .Chemical Reactions Analysis
This compound is an adrenergic agonist that interacts with beta-1 and some alpha-adrenergic receptors . It has been used as a vasoconstrictor agent .Physical and Chemical Properties Analysis
This compound has a molecular weight of 181.2316 . Its chemical formula is C10H15NO2 . The IUPAC name for this compound is 3-[2-(ethylamino)-1-hydroxyethyl]phenol .Scientific Research Applications
Vasovagal Syncope Prevention : Etilefrine has been explored for preventing vasovagal syncope, but its effectiveness is questionable. A study found that this compound was not superior to placebo in preventing spontaneous episodes of vasovagal syncope (Raviele et al., 1999).
Buccal Administration in Rats : Research on the buccal administration of this compound in rats showed that this method could offer an alternative to conventional administration routes, with potential for maintaining higher plasma levels (Onishi & Sakata, 2018).
Management of Post-operative Chyle Leaks : this compound has been used in managing post-operative chyle leaks in thoracic surgery. It works by inducing contraction of the smooth muscle fibers in the thoracic chyle ducts, helping to manage chyle leaks effectively (Guillem et al., 2004).
Vascular Effects : Studies on the vascular effects of this compound suggest that it predominantly acts as an indirect sympathomimetic agent. It has been investigated for its potential use in treating patients with orthostatic hypotension (Frost, Frewin, & Downey, 1979).
Alternative Dosage Forms : Research into alternative dosage forms for this compound, such as fast-dissolving tablets and films for buccal administration, has been conducted to overcome limitations of existing forms like oral tablets and parenteral injections (Sakata & Onishi, 2020).
Blood Flow during Surgery : this compound has been studied for its effect on blood flow during arterial reconstructive surgery, showing increased cardiac output and blood flow in various arterial beds (Ekeström, Liljeqvist, & Nordhus, 1980).
Spinal Anaesthesia : A study on the efficacy of oral this compound in preventing hypotension induced by spinal anaesthesia found it effective in reducing the fall in blood pressure during the procedure (Bouaggad, Harrar, Bouderka, & Abassi, 2000).
Prodrug Form : this compound Pivalate, a prodrug of this compound, is hydrolyzed to this compound and activates alpha-1-adrenergic receptors leading to a decrease in venous pooling and increase in blood pressure (this compound Pivalate, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Etilefrine has been used in the management of post-operative chyle leaks in thoracic surgery . It was successfully used in 10 patients with thoracic or abdominal chyle leak occurring after thoracic surgical procedures . This suggests that this compound could have potential future applications in the management of post-operative complications .
Properties
IUPAC Name |
3-[2-(ethylamino)-1-hydroxyethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIAVUSQAWMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |
| Record name | Etilefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023029 | |
| Record name | Etilefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
709-55-7, 10128-36-6 | |
| Record name | (±)-Etilefrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etilefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etilefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etilefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etilefrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETILEFRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-209 | |
| Record name | Etilefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)







